molecular formula C19H24N2 B5860200 1-benzyl-4-(4-methylbenzyl)piperazine

1-benzyl-4-(4-methylbenzyl)piperazine

Cat. No.: B5860200
M. Wt: 280.4 g/mol
InChI Key: UZIYLIRBEDSOPG-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-methylbenzyl)piperazine is a chemical compound belonging to the piperazine family It is characterized by the presence of a benzyl group and a methylbenzyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(4-methylbenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperazine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(4-methylbenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-4-(4-methylbenzyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-4-(4-methylbenzyl)piperazine involves its interaction with specific molecular targets. It is known to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the breakdown of acetylcholine and butyrylcholine, respectively. By inhibiting these enzymes, the compound increases the levels of acetylcholine and butyrylcholine in the synaptic cleft, leading to enhanced cholinergic transmission .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-(4-methylbenzyl)piperazine is unique due to the presence of both benzyl and methylbenzyl groups, which confer specific chemical and biological properties. This dual substitution pattern allows for diverse chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

1-benzyl-4-[(4-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-17-7-9-19(10-8-17)16-21-13-11-20(12-14-21)15-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIYLIRBEDSOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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